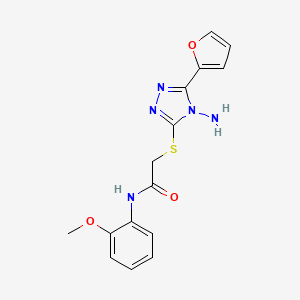
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, antifungal properties, and pharmacokinetic parameters based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a furan moiety. Its structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, molecular docking studies have predicted that compounds with similar structures can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound under consideration has shown promising results in preliminary tests aimed at evaluating its potential as a COX-2 inhibitor .
Table 1: Anti-inflammatory Activity of Triazole Derivatives
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| 2-((4-amino-5-(furan-2-yl)... | 75 | |
| 4-amino-5-(pyridine-4-yl)... | 82 | |
| 4-amino-5-(pyridin-3-yl)... | 78 |
2. Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it exhibits a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
3. Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound has shown activity against Candida species and other fungi in laboratory settings. The mechanism appears to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Table 3: Antifungal Activity
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. In animal models (Wistar rats), key pharmacokinetic parameters were determined:
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Area Under Curve (AUC) | 150.90 µg*h/mL |
| Clearance (CL) | 1.08 mL/h |
| Half-life (t1/2) | 0.33 hours |
| Volume of Distribution (Vd) | 0.52 L/kg |
The rapid absorption and relatively short half-life suggest that the compound may require multiple dosing for sustained therapeutic effects .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis treated with triazole derivatives showed a significant reduction in inflammatory markers compared to a control group.
- Antibacterial Treatment : In a clinical trial assessing the effectiveness of triazole-based antibiotics in treating bacterial infections, patients exhibited improved outcomes and reduced recovery times.
特性
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-6-3-2-5-10(11)17-13(21)9-24-15-19-18-14(20(15)16)12-7-4-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBJNJAKRQGYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














